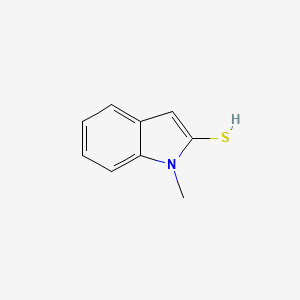

1-methyl-1H-indole-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NS |

|---|---|

Molecular Weight |

163.24 g/mol |

IUPAC Name |

1-methylindole-2-thiol |

InChI |

InChI=1S/C9H9NS/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 |

InChI Key |

ALZZWJDNSVLEHG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1S |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 1-methyl-1H-indole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of 1-methyl-1H-indole-2-thiol (CAS No. 53497-48-6). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also presents data for structurally related indole derivatives to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physicochemical parameters are provided, alongside a discussion of the potential biological significance of the indole-2-thiol scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a derivative of interest, featuring a methyl group at the N1 position and a thiol group at the C2 position. Understanding its physicochemical properties is crucial for its potential development in various research and drug discovery applications.

Physicochemical Properties of this compound

For comparative purposes, the physicochemical properties of several related indole derivatives are summarized in the table below. It is important to note that the presence of the thiol group at the C2 position in this compound is expected to significantly influence its properties, particularly its acidity (pKa) and lipophilicity (logP), compared to the analogs listed.

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Property | This compound | 1-methylindole | 1-methyl-1H-indole-2,3-dione | 2-methyl-1H-indole |

| CAS Number | 53497-48-6 | 603-76-9[4][5] | 2058-74-4 | 95-20-5 |

| Molecular Formula | C₉H₉NS | C₉H₉N[4][5] | C₉H₇NO₂ | C₉H₉N |

| Molecular Weight ( g/mol ) | 163.24 | 131.17[5] | 161.16 | 131.17 |

| Melting Point (°C) | Data not available | Liquid at room temp. | 130-133[6] | 58-60 |

| Boiling Point (°C) | Data not available | 133 @ 26 mmHg | 287.44 (rough estimate)[6] | 272-273 |

| pKa | Data not available | Data not available | -2.41 (Predicted)[6] | 16.6 |

| Solubility | Data not available | Insoluble in water; Soluble in chloroform, slightly in DMSO.[7] | Insoluble in water.[6] | Slightly soluble in water |

| logP | Data not available | 2.72[7] | Data not available | 2.38 |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and related compounds.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[8][9]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C per minute initially.

-

A more precise determination is made by repeating the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[8]

-

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using a micro-boiling point or Thiele tube method.[10][11][12][13][14]

-

Apparatus: Thiele tube or similar heating bath, small test tube, capillary tube (sealed at one end), thermometer, heating source.

-

Procedure:

-

A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heating is stopped, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[11][12]

-

Solubility Determination

The solubility of a compound can be determined in various solvents to assess its polarity and potential for dissolution in different media.[15][16][17]

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure (Qualitative):

-

To a test tube containing a small, accurately weighed amount of the compound (e.g., 1-5 mg), a small volume of the solvent (e.g., 0.1-0.5 mL) is added.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If not, it is classified as insoluble or sparingly soluble.

-

This procedure is repeated with a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

pKa Determination

The acid dissociation constant (pKa) of a thiol can be determined by various methods, including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) spectroscopy.[1][3][18]

-

Isothermal Titration Calorimetry (ITC): This method directly measures the heat change associated with the protonation or deprotonation of a compound upon titration with an acid or base. The pKa can be calculated from the titration curve.[1]

-

NMR Spectroscopy: The chemical shifts of protons near the acidic thiol group are pH-dependent. By acquiring NMR spectra at different pH values, a titration curve of chemical shift versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3]

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

-

Shake-Flask Method:

-

A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

-

The mixture is shaken until equilibrium is reached.

-

The phases are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC is used, where the retention time of a compound is related to its lipophilicity.

-

A series of standard compounds with known logP values are injected to create a calibration curve of retention time versus logP.

-

The target compound is then injected under the same conditions, and its logP is determined from its retention time using the calibration curve.

-

Synthesis of Indole-2-thiol Derivatives

While a specific protocol for this compound was not found, a general method for the synthesis of N-substituted indole-2-thiols has been reported. This involves the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of a primary amine.[19]

Caption: General synthetic pathway for N-substituted indole-2-thiols.

Biological Significance of the Indole Scaffold

The indole ring is a fundamental structural motif in a vast number of biologically active molecules. Its presence is associated with a wide spectrum of pharmacological activities, making indole derivatives a significant area of research in drug discovery.

Caption: Diverse biological activities of indole-containing compounds.

Indole derivatives have been reported to exhibit activities including:

-

Anticancer: Many indole-containing compounds have shown potent anticancer activity by targeting various cellular pathways.[18]

-

Antimicrobial: The indole scaffold is present in many natural and synthetic antimicrobial agents.[3]

-

Anti-inflammatory: Several indole derivatives possess significant anti-inflammatory properties.

-

Antiviral: Indole derivatives have been investigated for their potential as antiviral agents.[16]

-

Central Nervous System (CNS) Activity: The indole structure is found in key neurotransmitters like serotonin, and its derivatives are explored for treating CNS disorders.[1]

The introduction of a thiol group at the C2 position of the 1-methylindole core could impart unique biological properties, potentially through interactions with biological thiols or metal-containing enzymes. Further research is warranted to explore the specific biological activities of this compound.

Conclusion

While specific experimental physicochemical data for this compound remain elusive in the current literature, this guide provides a framework for its characterization. The presented experimental protocols offer a starting point for researchers to determine its key properties. The broad biological activities associated with the indole scaffold suggest that this compound and its derivatives are promising candidates for further investigation in medicinal chemistry and drug development. Future studies are essential to fully elucidate the physicochemical profile and biological potential of this compound.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 5. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www1.udel.edu [www1.udel.edu]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. benthamdirect.com [benthamdirect.com]

- 19. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of 1-methyl-1H-indole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-indole-2-thiol. The document details the most plausible synthetic route, offers insights into the characterization of the starting materials and related compounds, and discusses the potential biological significance of the indole scaffold, addressing the interests of researchers in drug discovery and development.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a thiol group at the C2 position of the 1-methylindole scaffold is of significant interest for creating novel chemical entities with potential applications in drug discovery. This guide focuses on the synthesis of this compound, providing a detailed, though generalized, experimental approach and a summary of expected characterization data based on related structures.

Synthetic Pathway

The most direct and widely recognized method for the synthesis of indole-2-thiols, where no substituent is present at the C3 position, is the thionation of the corresponding 2-oxyindole (indol-2-one).[1] In the case of this compound, the precursor is 1-methyl-1H-indol-2(3H)-one (also known as 1-methyl-2-oxindole). The thionation is typically achieved using Lawesson's reagent, a well-established and efficient thionating agent for carbonyl compounds.

The overall synthetic transformation is depicted in the workflow diagram below.

Experimental Protocol: Thionation of 1-methyl-1H-indol-2(3H)-one

This protocol is a general procedure based on the known reactivity of Lawesson's reagent. Optimization of reaction time, temperature, and stoichiometry may be required.

Materials:

-

1-methyl-1H-indol-2(3H)-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-indol-2(3H)-one (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product, this compound.

Characterization Data

Characterization of 1-methyl-1H-indol-2(3H)-one

| Property | Value |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 87-91 °C |

¹H NMR (CDCl₃):

-

δ ~7.2-7.4 (m, 2H, Ar-H)

-

δ ~7.0-7.1 (m, 2H, Ar-H)

-

δ ~3.5 (s, 2H, CH₂)

-

δ ~3.2 (s, 3H, N-CH₃)

¹³C NMR (CDCl₃):

-

δ ~175.0 (C=O)

-

δ ~143.0 (Ar-C)

-

δ ~128.0 (Ar-CH)

-

δ ~124.0 (Ar-CH)

-

δ ~122.0 (Ar-CH)

-

δ ~108.0 (Ar-CH)

-

δ ~36.0 (CH₂)

-

δ ~26.0 (N-CH₃)

Characterization of 1-methyl-1H-indole

| Property | Value |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 133 °C at 26 mmHg |

| Refractive Index | n20/D 1.606 |

¹H NMR (CDCl₃):

-

δ ~7.6 (d, 1H)

-

δ ~7.1-7.3 (m, 3H)

-

δ ~6.9 (d, 1H)

-

δ ~6.4 (d, 1H)

-

δ ~3.7 (s, 3H, N-CH₃)

¹³C NMR (CDCl₃):

-

δ ~137.0

-

δ ~128.8

-

δ ~121.3

-

δ ~120.8

-

δ ~119.2

-

δ ~109.2

-

δ ~100.8

-

δ ~32.8 (N-CH₃)

Mass Spectrometry (EI):

-

m/z 131 (M⁺), 130, 115, 89, 77

Biological Context and Potential Relevance

While no specific biological activities have been reported for this compound, the indole scaffold is a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological effects. Numerous indole-containing compounds have been investigated and developed for various therapeutic applications.

Derivatives of the 1-methyl-1H-indole core, in particular, have shown promise in several areas:

-

Anticancer Activity: Various substituted 1-methyl-1H-indole derivatives have been synthesized and evaluated as potential anticancer agents. These compounds have been shown to act through different mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. Modifications on the indole ring, including N-methylation, have been explored to develop new compounds with activity against a range of bacterial and fungal pathogens.

The introduction of a thiol group at the C2 position of the 1-methylindole ring system in this compound provides a reactive handle for further chemical modifications. This allows for the synthesis of a diverse library of compounds for screening in various biological assays, making it a valuable building block for drug discovery programs.

Conclusion

This technical guide outlines the synthesis of this compound via the thionation of 1-methyl-2-oxindole using Lawesson's reagent. While a detailed experimental protocol and specific characterization data for the final product are not currently available in the public domain, this document provides a robust starting point for researchers by detailing the general synthetic procedure and providing reference characterization data for related compounds. The established biological significance of the indole scaffold suggests that this compound is a promising starting point for the development of new therapeutic agents. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-indole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document outlines a standard synthetic protocol and presents an expertly predicted spectroscopic profile based on established principles of organic chemistry and data from closely related analogs. This guide is intended to serve as a reliable reference for the identification and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the thionation of its corresponding oxo-analog, 1-methyl-1H-indole-2(3H)-one (also known as N-methylisatin). This reaction is typically achieved using a thionating agent such as Lawesson's reagent[1][2]. The carbonyl group of the lactam is converted to a thiocarbonyl group, yielding the target compound, which exists in tautomeric equilibrium with its thiol form.

Experimental Protocols

Synthesis of 1-Methyl-1H-indole-2(3H)-thione

To a solution of 1-methyl-1H-indole-2(3H)-one (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added under an inert atmosphere (e.g., argon or nitrogen)[1][2]. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methyl-1H-indole-2(3H)-thione.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) or electron impact (EI) source to determine the exact mass of the molecule.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, primarily considering its more stable thione tautomer, 1-methyl-1H-indole-2(3H)-thione.

Table 1: Predicted ¹H NMR Spectral Data of 1-Methyl-1H-indole-2(3H)-thione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Aromatic Protons |

| ~3.5 | s | 3H | N-CH₃ |

| ~3.4 | s | 2H | CH₂ (position 3) |

Table 2: Predicted ¹³C NMR Spectral Data of 1-Methyl-1H-indole-2(3H)-thione

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S (Thione) |

| ~140 - 120 | Aromatic Carbons |

| ~40 | CH₂ (position 3) |

| ~30 | N-CH₃ |

Table 3: Predicted IR and MS Data for 1-Methyl-1H-indole-2(3H)-thione

| Spectroscopic Method | Characteristic Peaks/Signals |

| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C stretch), ~1300 (C=S stretch) |

| MS (m/z) | Predicted [M]⁺ at 163.0506 for C₉H₉NS |

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Synthesis and analysis workflow.

References

Potential Applications of 1-Methyl-1H-indole-2-thiol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a thiol group at the 2-position and a methyl group at the 1-position of the indole ring, yielding 1-methyl-1H-indole-2-thiol, presents a molecule with significant potential for drug discovery. This technical guide explores the prospective applications of this compound in medicinal chemistry, drawing upon the known biological activities of related indole and thiol-containing compounds. This document outlines potential synthesis strategies, details hypothetical experimental protocols for evaluating its biological activity, and discusses its promise as a scaffold for developing novel therapeutics in areas such as oncology, infectious diseases, and enzyme inhibition.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and synthetic pharmaceuticals. Their diverse pharmacological activities have led to their use as anticancer, antimicrobial, and anti-inflammatory agents. The thiol group is also a critical functional group in medicinal chemistry, known for its ability to interact with biological targets through metal chelation and covalent bonding. The combination of these two pharmacophores in this compound suggests a molecule with a unique and potentially powerful pharmacological profile. While specific research on this compound is limited, this guide consolidates information on analogous compounds to project its therapeutic potential.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of N-substituted indole-2-thiols. One such general method involves the thionation of the corresponding 1-methyl-1H-indol-2(3H)-one.

Proposed Experimental Protocol: Synthesis via Thionation

Objective: To synthesize this compound from 1-methyl-1H-indol-2(3H)-one.

Materials:

-

1-methyl-1H-indol-2(3H)-one

-

Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)

-

Anhydrous Toluene or Xylene

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-1H-indol-2(3H)-one (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) or Phosphorus Pentasulfide (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications and Biological Activities

Based on the activities of structurally related indole derivatives, this compound is projected to exhibit a range of biological effects.

Anticancer Activity

Indole derivatives are well-documented as potent anticancer agents. The incorporation of a thiol group could enhance this activity through various mechanisms, including the inhibition of key enzymes in cancer progression or the induction of apoptosis.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-based topoisomerase inhibitor 33a | MCF-7 | 15.43 | [1] |

| Indole-based topoisomerase inhibitor 33b | HeLa | 20.53 | [1] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) 4g | HCT-116 | 7.1±0.07 | [2] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) 4a | HCT-116 | 10.5±0.07 | [2] |

| (methylene)bis(2-(thiophen-2-yl)-1H-indole) 4c | HCT-116 | 11.9±0.05 | [2] |

| Indolin-2-one derivative IVc | Breast Cancer Panel | 1.47 | [3] |

| Indolin-2-one derivative VIc | Colon Cancer Panel | 1.40 | [3] |

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial compounds. The thiol group can contribute to the antimicrobial effect by interacting with microbial enzymes or disrupting cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Enterobacter cloacae | 0.004-0.03 | [4] |

| Indole-triazole conjugate 6f | Candida albicans | 2 | [5] |

| Indole-3-aldehyde hydrazone 1a-1j | MRSA | 6.25-100 | [6] |

Enzyme Inhibition

The ability of the thiol group to coordinate with metal ions in enzyme active sites, coupled with the binding potential of the indole ring, makes this compound a promising candidate for an enzyme inhibitor.

Table 3: Enzyme Inhibition by Selected Indole Derivatives

| Compound/Derivative | Enzyme | IC₅₀ (µM) / Kᵢ (nM) | Reference |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative | Acetylcholinesterase (AChE) | IC₅₀: 1.77-4.50 µM | [7] |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivative | Butyrylcholinesterase (BChE) | Kᵢ: 21.84 ± 0.40 to 54.41 ± 1.05 nM | [7] |

| 1-methyl-1H-indole-pyrazoline hybrid e19 | Tubulin assembly | IC₅₀ = 2.12 µM | [8] |

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.

Materials:

-

Staphylococcus aureus (ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial suspension of S. aureus in MHB, adjusted to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay: Generic Kinase Assay

Objective: To evaluate the inhibitory effect of this compound on a generic protein kinase.

Materials:

-

Purified protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase buffer

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and ATP in the kinase buffer.

-

Add varying concentrations of this compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the reaction mixture to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

General Anticancer Screening Workflow

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Indole-2-Thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of indole-2-thiol derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available crystal structure data for 1-methyl-1H-indole-2-thiol, this guide utilizes the closely related and structurally characterized compound, 5-fluoro-1,3-dihydro-2H-indol-2-one , as a representative example to illustrate the principles and methodologies of X-ray crystallographic analysis. The fundamental techniques and workflows described herein are directly applicable to the study of this compound and other related heterocyclic compounds.

Introduction to the Structural Significance of Indole-2-Thiol Derivatives

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a thiol or thione functionality at the 2-position of the indole ring system introduces unique physicochemical properties and potential biological activities. These compounds can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-methyl-1,3-dihydro-2H-indole-2-thione). The predominant tautomer in the solid state has significant implications for its crystal packing, intermolecular interactions, and ultimately, its interaction with biological targets.

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Data Presentation: Crystallographic Data for 5-fluoro-1,3-dihydro-2H-indol-2-one

The following table summarizes the key crystallographic data for the representative compound, 5-fluoro-1,3-dihydro-2H-indol-2-one. This data provides a quantitative description of the crystal lattice and the molecule's geometry.

| Parameter | Value |

| Chemical Formula | C₈H₆FNO |

| Formula Weight | 151.14 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 31.531(3) |

| b (Å) | 4.2752(4) |

| c (Å) | 14.1080(13) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1901.8(3) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.433 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.96 |

| Temperature (K) | 150 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Reflections Collected | 13399 |

| Independent Reflections | 3201 |

| R(int) | 0.047 |

| R[F² > 2σ(F²)] | 0.073 |

| wR(F²) | 0.189 |

| Goodness-of-fit (S) | 1.10 |

Data obtained for 5-fluoro-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, a closely related structure[1].

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of indole-2-thiol and its derivatives.

Synthesis of 5-Fluoro-2-oxindole (Representative Compound)

A common route for the synthesis of 5-fluoro-2-oxindole is outlined below[2]:

-

N-Chlorination of 4-fluoroaniline: A solution of 4-fluoroaniline in dichloromethane is cooled to a low temperature (e.g., -60 to -65 °C). To this stirred solution, a solution of t-butyl hypochlorite in dichloromethane is added dropwise.

-

Addition of Thioacetate: Following the N-chlorination, a solution of ethyl 2-(methylthio)acetate in dichloromethane is added dropwise to the reaction mixture while maintaining the low temperature.

-

Cyclization: A solution of triethylamine in dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system like diethyl ether/hydrochloric acid, to yield the final product.

Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. The following are common crystallization techniques applicable to indole derivatives:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solvent is allowed to evaporate slowly in a dust-free environment.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the volatile solvent will diffuse into the precipitant, slowly increasing the concentration of the compound in the vial and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes crystal growth.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots. A detector records the positions and intensities of these diffracted spots.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of an indole derivative.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of this compound and its analogues provides invaluable insights for researchers in the fields of chemistry and drug development. Although a crystal structure for the title compound is not currently available, the methodologies and principles outlined in this guide using a representative example offer a robust framework for future studies. The detailed structural information obtained from X-ray crystallography is essential for understanding the tautomeric preferences, intermolecular interactions, and ultimately, the biological activity of this important class of heterocyclic compounds. This knowledge is a cornerstone for the rational design of novel therapeutics with improved efficacy and specificity.

References

Solubility Profile of 1-Methyl-1H-indole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental parameter in chemical and pharmaceutical sciences. In the context of drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. Conversely, understanding a compound's solubility in various organic solvents is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.

-

Formulation Development: Designing suitable dosage forms, such as oral solutions, injectables, or topical preparations.

-

Analytical Method Development: Preparing stock solutions and standards for assays like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

In Vitro and In Vivo Studies: Ensuring the compound remains in solution during biological assays to obtain reliable and reproducible data.

Predicted Solubility of 1-Methyl-1H-indole-2-thiol

This compound is an organic molecule characterized by a bicyclic indole ring system, a methyl group at the 1-position of the indole, and a thiol (-SH) group at the 2-position. The solubility of this compound is governed by the interplay of these structural features.

-

Indole Ring: The indole ring is a predominantly non-polar, aromatic structure, which contributes to its hydrophobicity. Generally, indole and its derivatives exhibit good solubility in many organic solvents.

-

Methyl Group: The presence of the methyl group further enhances the non-polar character of the molecule.

-

Thiol Group: The thiol group is considered to be of low polarity and is less capable of forming hydrogen bonds compared to the hydroxyl (-OH) group found in alcohols.[1][2] Consequently, thiols tend to be less soluble in polar solvents like water than their alcohol analogs.[1][2]

Based on these characteristics, it can be predicted that this compound will exhibit higher solubility in non-polar to moderately polar organic solvents and limited solubility in highly polar solvents. A qualitative prediction of solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility |

| Toluene | Non-polar | High |

| Dichloromethane | Moderately Polar | High |

| Ethyl Acetate | Moderately Polar | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Low to Moderate |

Note: This table presents a qualitative prediction based on chemical principles. Experimental verification is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, toluene, dichloromethane, ethyl acetate) of appropriate purity

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Data Calculation: Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation

For clear and concise reporting, the quantitative solubility data should be summarized in a structured table.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Ethanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Methanol | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetone | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Acetonitrile | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Toluene | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Calculated Value | Shake-Flask |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | Shake-Flask |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

While quantitative solubility data for this compound is not currently available, this technical guide provides a robust framework for its experimental determination. Based on its chemical structure, the compound is anticipated to be more soluble in non-polar to moderately polar organic solvents. The detailed shake-flask protocol and the accompanying workflow diagram offer a standardized approach for researchers to generate reliable and reproducible solubility data. The acquisition of such data is an indispensable step in the advancement of any research or development program involving this compound.

References

Methodological & Application

Synthetic Route to 1-methyl-1H-indole-2-thiol from 1-methyl-1H-indole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 1-methyl-1H-indole-2-thiol from the readily available starting material, 1-methyl-1H-indole. The described methodology follows a reliable two-step sequence involving an initial oxidation of the indole to the corresponding oxindole, followed by a thionation reaction. This application note includes comprehensive experimental protocols, tabulated data for key reaction parameters, and a visual representation of the synthetic workflow.

Introduction

Indole-2-thiols are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery, exhibiting a range of biological activities. The synthesis of N-substituted indole-2-thiols, such as this compound, is of significant interest for the development of novel therapeutic agents. The presented synthetic route offers a practical and accessible method for obtaining this target compound.

Overall Synthetic Scheme

The conversion of 1-methyl-1H-indole to this compound is achieved in two sequential steps:

-

Oxidation: 1-methyl-1H-indole is first oxidized to 1-methyl-1H-indol-2(3H)-one (also known as 1-methyloxindole).

-

Thionation: The resulting 1-methyl-1H-indol-2(3H)-one is then converted to the desired this compound using a thionating agent.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-indol-2(3H)-one (1-methyloxindole)

This protocol describes the oxidation of 1-methyl-1H-indole using N-bromosuccinimide (NBS) in an aqueous acetone solution.

Materials:

-

1-methyl-1H-indole

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Deionized water

-

Sodium sulfite

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1-methyl-1H-indole (1.0 eq) in a mixture of acetone and water (e.g., 1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the excess NBS by adding a saturated aqueous solution of sodium sulfite.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-methyl-1H-indol-2(3H)-one by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 1: Summary of Reaction Parameters for the Oxidation of 1-methyl-1H-indole

| Parameter | Value |

| Reactants | |

| 1-methyl-1H-indole | 1.0 eq |

| N-Bromosuccinimide (NBS) | 1.1 eq |

| Solvent | Acetone/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC |

| Typical Yield | 70-85% |

Step 2: Synthesis of this compound

This protocol details the thionation of 1-methyl-1H-indol-2(3H)-one using Lawesson's reagent. Indole-2-thiols can exist in tautomeric equilibrium with the corresponding thione form, 1-methyl-1H-indole-2(3H)-thione.

Materials:

-

1-methyl-1H-indol-2(3H)-one

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-indol-2(3H)-one (1.0 eq) and anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Table 2: Summary of Reaction Parameters for the Thionation of 1-methyl-1H-indol-2(3H)-one

| Parameter | Value |

| Reactants | |

| 1-methyl-1H-indol-2(3H)-one | 1.0 eq |

| Lawesson's Reagent | 0.5 eq |

| Solvent | Anhydrous Toluene |

| Temperature | Reflux |

| Reaction Time | Monitored by TLC |

| Typical Yield | 60-80% |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.

-

Lawesson's reagent has a strong, unpleasant odor and should be handled in a fume hood.

-

Toluene is a flammable and toxic solvent. Avoid inhalation and contact with skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The spectral data should be consistent with the expected structure.

Conclusion

The described two-step synthetic route provides a reliable and efficient method for the preparation of this compound from 1-methyl-1H-indole. The detailed protocols and tabulated data offer a clear guide for researchers in the fields of organic synthesis and medicinal chemistry. The straightforward nature of this synthesis makes it suitable for the generation of this important heterocyclic building block for further derivatization and biological evaluation.

Application Notes and Protocols: 1-Methyl-1H-indole-2-thiol as a Precursor for Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-methyl-1H-indole-2-thiol and its close structural analog, 1-methylindoline-2-thione, as versatile precursors for the synthesis of novel heterocyclic compounds, particularly thiazolo[3,2-a]indoles. This class of compounds holds significant promise in drug discovery, with potential applications in anticancer and antimicrobial therapies.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The functionalization of the indole ring system offers a powerful strategy for the development of new therapeutic agents. This compound, a readily accessible indole derivative, serves as a key building block for the construction of fused heterocyclic systems. Its nucleophilic sulfur atom and the adjacent reactive sites on the indole ring allow for a variety of cyclization reactions, leading to the formation of novel polycyclic architectures.

This document details the synthesis of thiazolo[3,2-a]indoles through a formal [3+2] annulation reaction between a 1-methylindoline-2-thione precursor and various α-haloketones. This reaction provides a practical and efficient route to a library of substituted thiazolo[3,2-a]indoles. While the primary precursor discussed in the detailed protocol is 1-methylindoline-2-thione, the methodology is directly applicable to this compound due to their structural similarities and reactivity.

Synthetic Workflow

The general workflow for the synthesis of thiazolo[3,2-a]indoles from a 1-methylindoline-2-thione precursor is a straightforward and efficient process. The key steps include the reaction of the precursor with an appropriate α-haloketone, followed by isolation and purification of the final product.

Caption: A generalized experimental workflow for the synthesis of thiazolo[3,2-a]indoles.

Experimental Protocols

General Protocol for the Synthesis of 9-Methyl-thiazolo[3,2-a]indoles

This protocol is adapted from a highly efficient and environmentally benign method for the synthesis of thiazolo[3,2-a]indoles.[1][2]

Materials:

-

1-Methylindoline-2-thione (1.0 equivalent)

-

Substituted α-haloketone (e.g., phenacyl bromide, ethyl 2-chloroacetoacetate) (1.0 equivalent)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium chloride (NaCl)

Procedure:

-

To a solution of 1-methylindoline-2-thione (0.7 mmol, 1.0 equiv) in water (1.0 mL), add the substituted α-halogenated carbonyl compound (0.7 mmol, 1.0 equiv).

-

Heat the reaction mixture at 60 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a cyclohexane:ethyl acetate (95:5) eluent system. The reaction time typically ranges from 5.0 to 14.0 hours.[1]

-

After the disappearance of the starting materials, cool the reaction mixture to room temperature.

-

Saturate the crude reaction mixture with sodium chloride.

-

Extract the product with ethyl acetate (3 x 5.0 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel.[1]

Data Presentation

Synthesis of Substituted 9-Methyl-thiazolo[3,2-a]indoles

The following table summarizes the synthesis of various substituted 9-methyl-thiazolo[3,2-a]indoles from 1-methylindoline-2-thione and different α-haloketones, demonstrating the versatility of this synthetic protocol.[1]

| Entry | α-Haloketone | Product | Yield (%) |

| 1 | Ethyl 2-chloroacetoacetate | Ethyl 2,9-dimethylthiazolo[3,2-a]indole-3-carboxylate | 97 |

| 2 | Methyl 2-chloroacetoacetate | Methyl 2,9-dimethylthiazolo[3,2-a]indole-3-carboxylate | 98 |

| 3 | 2-Chloro-N,N-dimethylacetamide | N,N,2,9-Tetramethylthiazolo[3,2-a]indole-3-carboxamide | 94 |

| 4 | 3-Chloropentane-2,4-dione | 1-(2,9-Dimethylthiazolo[3,2-a]indol-3-yl)ethan-1-one | 86 |

| 5 | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 9-Methyl-2-(4-nitrophenyl)thiazolo[3,2-a]indole | 88 |

Biological Activity of Structurally Related Indole-Thiazole Derivatives

While specific biological activity data for the synthesized 9-methyl-thiazolo[3,2-a]indoles is not yet extensively reported, structurally similar indole-thiazole derivatives have shown promising anticancer and antimicrobial activities. The following tables present a selection of this data.

Table 1: Anticancer Activity of Indole-Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-thiadiazole derivative | MDA-MB-231 | 0.43 | [4] |

| Thiazole derivative 4c | MCF-7 | 2.57 ± 0.16 | [1] |

| Thiazole derivative 4c | HepG2 | 7.26 ± 0.44 | [1] |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 | 6.10 ± 0.4 | [3] |

| Thiazolyl-indole-2-carboxamide 6v | MCF-7 | 6.49 ± 0.3 | [3] |

Table 2: Antimicrobial Activity of Indole-Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative 3d | S. aureus | 6.25 | [5] |

| Indole-thiadiazole derivative 2c | B. subtilis | 3.125 | [5] |

| 4-(Indol-3-yl)thiazole-2-amine 5x | S. aureus | 60 - 120 | [6] |

| 4-(Indol-3-yl)thiazole-2-amine 5x | S. Typhimurium | 60 | [6] |

Potential Signaling Pathways in Cancer

The anticancer activity of indole derivatives is often attributed to their interaction with various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. While the specific mechanisms of action for the newly synthesized thiazolo[3,2-a]indoles require further investigation, related compounds have been shown to target key proteins in cancer-related pathways.

Caption: Potential signaling pathways targeted by indole-thiazole derivatives in cancer.

Several studies have suggested that indole-thiazole hybrids may exert their anticancer effects by inhibiting key enzymes involved in cancer progression, such as:

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase receptor that, when overactivated, can lead to increased cell proliferation and survival.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]

-

Cyclin-Dependent Kinase 2 (CDK2): An enzyme that plays a crucial role in the regulation of the cell cycle.[1]

-

Aromatase: An enzyme involved in the synthesis of estrogens, which can promote the growth of hormone-dependent cancers.[1]

By inhibiting these targets, these compounds can lead to the suppression of tumor growth, induction of apoptosis (programmed cell death), and arrest of the cell cycle.

Conclusion

This compound and its analogs are valuable precursors for the synthesis of novel, biologically active heterocyclic compounds. The described protocol for the synthesis of thiazolo[3,2-a]indoles offers a robust and efficient method for generating a diverse library of compounds for further investigation in drug discovery programs. The preliminary biological data for structurally related compounds suggest that this class of heterocycles warrants further exploration for its potential as anticancer and antimicrobial agents. Future studies should focus on the detailed biological evaluation of the synthesized 9-methyl-thiazolo[3,2-a]indoles and the elucidation of their precise mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Indole-Linked Thiadiazoles and their Anticancer Action against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: S-Alkylation of 1-methyl-1H-indole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The S-alkylation of heterocyclic thiols is a fundamental transformation in organic synthesis, providing access to a wide array of thioethers. These compounds are significant in medicinal chemistry due to their presence in various biologically active molecules. 1-methyl-1H-indole-2-thiol is a key heterocyclic building block, and its S-alkylation yields 2-(alkylthio)-1-methyl-1H-indoles. These derivatives are of interest in drug discovery programs for the development of novel therapeutic agents. This document provides a detailed experimental protocol for the S-alkylation of this compound with various alkylating agents.

The reaction proceeds via the deprotonation of the thiol group by a suitable base to form a thiolate anion. This potent nucleophile then attacks the electrophilic alkylating agent in a nucleophilic substitution reaction (SN2) to form the desired S-alkylated product.[1][2]

Experimental Protocols

General Procedure for the S-Alkylation of this compound

This protocol describes a general method for the S-alkylation of this compound using an alkyl halide in the presence of a base.

Materials and Reagents:

-

This compound

-

Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))[3][4]

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the thiol in an appropriate anhydrous solvent (e.g., DMF or acetone, approximately 10 mL per mmol of thiol).

-

Stir the solution at room temperature until the thiol is completely dissolved.

-

-

Addition of Base:

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution portion-wise while stirring.[3]

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

-

Addition of Alkylating Agent:

-

Slowly add the alkylating agent (1.1 eq) to the reaction mixture dropwise using a syringe.

-

The reaction may be exothermic; maintain the temperature as needed (e.g., with an ice bath).

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from 2 to 12 hours depending on the reactivity of the alkylating agent.

-

-

Work-up Procedure: [5]

-

Once the reaction is complete, quench the reaction by adding deionized water (approximately 20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining inorganic salts and water-soluble impurities.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification and Characterization:

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure S-alkylated product.

-

Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the S-alkylation of this compound with various alkylating agents based on general thiol alkylation procedures.[3]

| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetone | 2-4 | 90-95 |

| 2 | Ethyl Bromide | K₂CO₃ | DMF | 4-6 | 85-90 |

| 3 | Benzyl Bromide | K₂CO₃ | DMF | 3-5 | 92-97 |

| 4 | Allyl Bromide | K₂CO₃ | Acetone | 2-4 | 88-93 |

Note: Yields are representative and may vary based on experimental conditions and scale.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the S-alkylation of this compound.

General workflow for the S-alkylation of this compound.

References

High-Yield Synthesis of 1-Methyl-1H-indole-2-thiol Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-methyl-1H-indole-2-thiol and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. The presented methodology is a robust two-step process involving the synthesis of a 1-methyl-2-oxindole precursor followed by its efficient thionation.

Introduction

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. Specifically, indole-2-thiol derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems and have demonstrated a range of biological activities. The reliable and high-yielding synthesis of these compounds is therefore of critical importance. This protocol focuses on a reproducible and scalable method for preparing this compound derivatives, starting from readily available materials.

The overall synthetic strategy involves two key transformations:

-

Synthesis of 1-Methyl-2-oxindole: This precursor is efficiently prepared via the N-alkylation of isatin. Microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield.

-

Thionation of 1-Methyl-2-oxindole: The carbonyl group at the 2-position of the oxindole is chemoselectively converted to a thiocarbonyl group using Lawesson's reagent, a mild and effective thionating agent.[1]

This two-step approach provides a reliable route to the target compounds with high overall yields.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 1-Methyl-2-oxindole Precursor via Microwave-Assisted N-Alkylation of Isatin

| Entry | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | DMF | 300 | 15 | ~85 |

| 2 | Methyl Iodide | Cs₂CO₃ | NMP | 300 | 15 | High |

Note: NMP stands for N-methyl-2-pyrrolidinone. Specific yield for Cs₂CO₃/NMP was not quantified but noted as high in the literature.

Table 2: Thionation of 1-Methyl-2-oxindole to Yield this compound

| Entry | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Lawesson's Reagent | Toluene | 110 (Reflux) | 4 | 95 |

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-oxindole

This protocol describes the microwave-assisted N-alkylation of isatin to produce 1-methyl-2-oxindole.

Materials:

-

Isatin

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor

-

Standard laboratory glassware

-

Ice

Procedure:

-

In a microwave-safe reaction vessel, combine isatin (1.0 mmol), anhydrous potassium carbonate (1.3 mmol), and N,N-dimethylformamide (5 mL).

-

Add methyl iodide (4.0 mmol) to the mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at 300 W for 15 minutes. The internal temperature will rise, and the reaction should be monitored for pressure changes.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 1-methyl-2-oxindole.

Protocol 2: Synthesis of this compound

This protocol details the thionation of 1-methyl-2-oxindole using Lawesson's reagent.

Materials:

-

1-Methyl-2-oxindole

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Toluene, anhydrous

-

Standard laboratory glassware for reflux and extraction

-

Silica gel for column chromatography

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2-oxindole (1.0 mmol) and anhydrous toluene (20 mL).

-

Add Lawesson's reagent (0.6 mmol, 1.2 equivalents of sulfur) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Dry the purified product over anhydrous sodium sulfate and remove the solvent in vacuo to obtain the final product.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of this compound.

Thionation Mechanism with Lawesson's Reagent

Caption: Mechanism of thionation of 1-methyl-2-oxindole using Lawesson's reagent.

References

Application of 1-methyl-1H-indole-2-thiol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of oncology. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

This document provides detailed application notes and protocols for the use of 1-methyl-1H-indole-2-thiol as a versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined below describe the synthesis of a hypothetical series of 2-(arylthio)-1-methyl-1H-indole derivatives and their evaluation as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Rationale for Synthesis

The strategic use of this compound allows for the introduction of various aryl substituents at the 2-position via S-arylation. This is a critical position for potential interactions within the ATP-binding pocket of many kinases. The 1-methyl group on the indole nitrogen prevents the formation of unwanted regioisomers and can contribute to improved pharmacokinetic properties. By synthesizing a library of 2-(arylthio)-1-methyl-1H-indoles with diverse electronic and steric properties on the appended aryl ring, structure-activity relationships (SAR) can be established to optimize inhibitory potency and selectivity.

Data Presentation

The following table summarizes the hypothetical quantitative data for a series of synthesized 2-(arylthio)-1-methyl-1H-indole derivatives. The data includes reaction yields for the key S-arylation step and the corresponding in vitro inhibitory activity against VEGFR-2.

| Compound ID | Aryl Substituent (R) | Yield (%) | VEGFR-2 IC50 (nM) |

| KM-101 | Phenyl | 85 | 550 |

| KM-102 | 4-Fluorophenyl | 82 | 250 |

| KM-103 | 4-Chlorophenyl | 88 | 150 |

| KM-104 | 4-Methoxyphenyl | 75 | 750 |

| KM-105 | 4-Nitrophenyl | 91 | 85 |

| KM-106 | 2,4-Dichlorophenyl | 78 | 50 |

Experimental Protocols

General Considerations

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of this compound

A stock solution of this compound can be prepared or the compound can be synthesized according to literature procedures. A common method involves the thionation of 1-methylindolin-2-one.

General Procedure for the Synthesis of 2-(arylthio)-1-methyl-1H-indoles (KM-101 to KM-106)

This protocol describes a representative S-arylation reaction using a palladium-catalyzed cross-coupling reaction.

Materials:

-

This compound

-

Appropriate aryl halide (e.g., iodobenzene, 1-fluoro-4-iodobenzene, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

-

Add the corresponding aryl halide (1.1 mmol, 1.1 eq.).

-

Add cesium carbonate (2.0 mmol, 2.0 eq.).

-

Add palladium(II) acetate (0.05 mmol, 5 mol%) and Xantphos (0.1 mmol, 10 mol%).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.